Memory Acquisition Enhancement: Differential Phase-Specific Effects of DBZP vs. BZP and BEDA
In a passive avoidance task in mice, 1,3-dibenzylpiperazine (DBZP) at 10 mg/kg i.p. significantly enhanced memory acquisition, increasing retention latency from a control baseline of approximately 180 seconds to 285 seconds, a 58% improvement [1]. However, unlike the comparator compound benzylpiperazine (BZP), which enhanced both memory acquisition and consolidation, DBZP selectively enhanced only the acquisition phase, with no significant effect on memory consolidation [1]. The BZP metabolite N-benzylethylenediamine (BEDA) enhanced both acquisition and consolidation, further distinguishing DBZP from related congeners [1].
| Evidence Dimension | Memory acquisition (retention latency increase in passive avoidance task) |
|---|---|
| Target Compound Data | Increased retention latency from ~180 s to 285 s at 10 mg/kg i.p. (≈58% improvement, p<0.05) |
| Comparator Or Baseline | BZP: enhanced both acquisition and consolidation; BEDA: enhanced both acquisition and consolidation |
| Quantified Difference | DBZP enhances only acquisition phase; no consolidation effect (qualitative phase-selectivity difference) |
| Conditions | Male ICR mice, passive avoidance test, 10 mg/kg i.p. administration 30 min before training |
Why This Matters
This phase-selective memory modulation differentiates DBZP from BZP and BEDA, making it a unique tool for dissecting acquisition-specific neuropharmacological mechanisms.
- [1] Castillo-Hernández JC, Velázquez-Moyado JA, Reyes-Ramírez A, Ramírez-López EG, González-Andrade M, Navarrete A. Effect of N-Benzylpiperazine, Its Metabolite N-Benzylethylenediamine, and Its Disubstituted Analogue N,N'-Dibenzylpiperazine on the Acquisition, Formation, and Consolidation of Memory in Mice. Pharmacology. 2017;99(5-6):268-274. doi: 10.1159/000457905. PMID: 28219076. View Source
